5-{3-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-{3-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a thioxo group and a benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves a multi-step process:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a Knoevenagel condensation reaction between the pyrimidine core and an appropriate benzaldehyde derivative.
Etherification: The phenoxyethoxy group is introduced through an etherification reaction, typically using a Williamson ether synthesis approach.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene moiety, converting it to a benzyl group.
Substitution: The phenoxyethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, this compound may exhibit interesting pharmacological properties due to its structural features. It could potentially act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-{3-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: This compound shares the tert-butylphenoxy group but lacks the pyrimidine and thioxo functionalities.
Methyl 2-(4-tert-butylphenoxy)acetate: Similar in having the tert-butylphenoxy group but differs in the rest of the structure.
Uniqueness
The uniqueness of 5-{3-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in its combination of a pyrimidine core with a thioxo group and a benzylidene moiety, which imparts distinct chemical and physical properties not found in the similar compounds listed above.
Properties
IUPAC Name |
5-[[3-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-23(2,3)16-7-9-17(10-8-16)28-11-12-29-18-6-4-5-15(13-18)14-19-20(26)24-22(30)25-21(19)27/h4-10,13-14H,11-12H2,1-3H3,(H2,24,25,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJGVLAOMHVDAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C=C3C(=O)NC(=S)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367442 |
Source
|
Record name | STK008029 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6076-54-6 |
Source
|
Record name | STK008029 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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